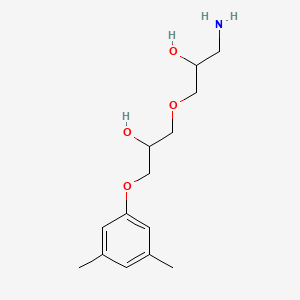
1-Amino-3-(3-(3,5-dimethylphenoxy)-2-hydroxypropoxy)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-(3-(3,5-dimethylphenoxy)-2-hydroxypropoxy)propan-2-ol is a chemical compound with the molecular formula C11H17NO2
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 3,5-dimethylphenol with epichlorohydrin followed by amination. The reaction conditions typically involve the use of strong bases and amination agents under controlled temperature and pressure.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis involving continuous flow reactors and advanced purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-(3-(3,5-dimethylphenoxy)-2-hydroxypropoxy)propan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or amines.
Substitution: Formation of various substituted phenols and ethers.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Amino-3-(3-(3,5-dimethylphenoxy)-2-hydroxypropoxy)propan-2-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes.
Comparison with Similar Compounds
Metaxalone: A muscle relaxant with a similar chemical structure.
Phenylpropanolamine: Used in decongestants and weight loss products.
This comprehensive overview highlights the significance and versatility of 1-Amino-3-(3-(3,5-dimethylphenoxy)-2-hydroxypropoxy)propan-2-ol in scientific research and industrial applications. Its unique properties and diverse applications make it a valuable compound in the chemical and pharmaceutical industries.
Properties
Molecular Formula |
C14H23NO4 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
1-amino-3-[3-(3,5-dimethylphenoxy)-2-hydroxypropoxy]propan-2-ol |
InChI |
InChI=1S/C14H23NO4/c1-10-3-11(2)5-14(4-10)19-9-13(17)8-18-7-12(16)6-15/h3-5,12-13,16-17H,6-9,15H2,1-2H3 |
InChI Key |
YWBAQNVUHHMTIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(COCC(CN)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















